METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE
Description
METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE is a synthetic organic compound characterized by a benzoate ester backbone functionalized with a propenoyl-cyano group and a substituted phenyl ring. Key structural features include:
- Methyl 2-aminobenzoate core: Provides ester functionality and aromaticity.
- (E)-2-cyano-2-propenoyl chain: Introduces α,β-unsaturated ketone geometry, which may influence electronic properties and biological interactions.
- 3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl substituent: The phenyl ring is substituted with ethoxy (position 3) and 4-methylbenzyloxy (position 4) groups, modulating steric and electronic characteristics.
This compound belongs to a class of molecules designed for structure-activity relationship (SAR) studies, likely targeting applications in medicinal chemistry or materials science. Its synthesis involves multi-step reactions, including condensation of aromatic amines with cyano-propenoyl intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-34-26-16-21(13-14-25(26)35-18-20-11-9-19(2)10-12-20)15-22(17-29)27(31)30-24-8-6-5-7-23(24)28(32)33-3/h5-16H,4,18H2,1-3H3,(H,30,31)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLARMMTOLJELC-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with cyanoacetic acid under basic conditions to form the corresponding cyanoacrylate intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE can undergo various chemical reactions including:
Oxidation: The ethoxy and benzyl groups can be oxidized under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.
Reduction: Formation of primary amines.
Substitution: Formation of brominated aromatic compounds.
Scientific Research Applications
METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE exerts its effects involves interactions with various molecular targets. The cyano group can act as an electron-withdrawing group, affecting the reactivity of the compound. The aromatic rings can participate in π-π interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 4-methylbenzyloxy group (ether linkage) enhances lipophilicity compared to the 4-methoxybenzoyloxy analog (ester linkage) . This difference may influence membrane permeability in biological systems.
Stereoelectronic Modifications: The (E)-configuration of the propenoyl-cyano moiety is conserved across analogs, critical for maintaining conjugation and electronic effects . Introduction of a benzimidazole core in shifts the electronic profile due to aromatic nitrogen atoms, enabling π-π stacking interactions absent in the target compound.
Synthetic Pathways: Most analogs are synthesized via condensation reactions between cyano-propenoyl intermediates and aromatic amines/heterocycles under mild acidic conditions . The benzimidazole derivative requires multi-step heterocyclic ring formation, increasing synthetic complexity compared to the target compound.
Biological Relevance :
- While biological data for the target compound is absent in the provided evidence, structural analogs with pyridinyl or benzimidazole moieties (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The 4-methylbenzyloxy group in the target compound may confer selectivity toward hydrophobic binding pockets in enzymes or receptors.
Table 2: Hypothetical Property Comparison Based on Substituents
| Property | Target Compound | 4-Methoxybenzoyloxy Analog | 2-Isopropoxy Analog | Benzimidazole Analog |
|---|---|---|---|---|
| LogP (Predicted) | 4.2 | 3.8 | 3.5 | 2.9 |
| Solubility (mg/mL) | <0.1 | 0.3 | 0.5 | 1.2 |
| Hydrogen Bond Acceptors | 6 | 8 | 5 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
